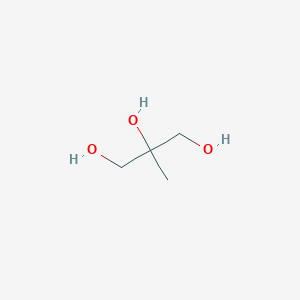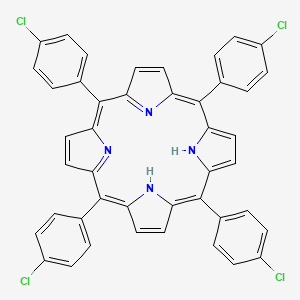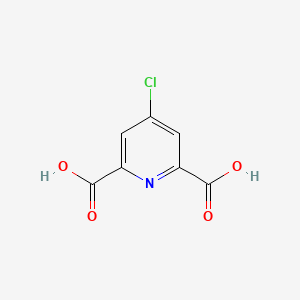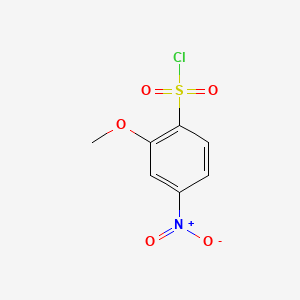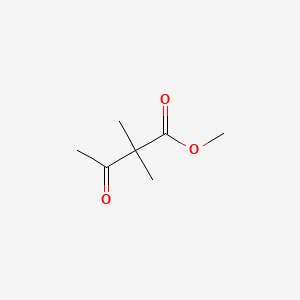
2,2-二甲基乙酰乙酸甲酯
概述
描述
Methyl 2,2-dimethylacetoacetate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is insoluble in water and has a boiling point of 72-74°C at 15 mmHg . This compound is widely used as a building block in organic synthesis due to its versatile reactivity.
科学研究应用
Methyl 2,2-dimethylacetoacetate is utilized in numerous scientific research applications:
作用机制
Target of Action
Methyl 2,2-dimethylacetoacetate is an essential organic reagent that is used as a building block for the synthesis of many organic compounds . The primary targets of Methyl 2,2-dimethylacetoacetate are the molecules that it reacts with during these synthesis processes.
Mode of Action
The mode of action of Methyl 2,2-dimethylacetoacetate involves its interaction with other molecules in chemical reactions. It can participate in various types of reactions, such as condensation, substitution, or addition reactions, depending on the specific synthesis process .
Biochemical Pathways
Methyl 2,2-dimethylacetoacetate can be involved in several biochemical pathways, depending on the specific compounds it is synthesizing. For example, it can be used to synthesize 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, 2,2-Dimethylmalonamide, and 2,2-Dimethylbut-3-ynoic acid . The downstream effects of these pathways depend on the specific roles of the synthesized compounds in biological systems.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its bioavailability would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The result of the action of Methyl 2,2-dimethylacetoacetate is the synthesis of the target organic compounds. These compounds can have various molecular and cellular effects, depending on their specific chemical structures and functions .
Action Environment
The action, efficacy, and stability of Methyl 2,2-dimethylacetoacetate can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and direction of the chemical reactions it participates in. Additionally, the presence of other compounds can also influence its reactivity .
生化分析
Biochemical Properties
Methyl 2,2-dimethylacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2,2-dimethylacetoacetic acid. This interaction is crucial for its role in metabolic pathways and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,2-dimethylacetoacetate can change over time. The compound is relatively stable at room temperature , but it may degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that Methyl 2,2-dimethylacetoacetate can have sustained effects on cellular function, including alterations in cell growth and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethylacetoacetate can be synthesized through various methods. One common method involves the esterification of 2,2-dimethylacetoacetic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 2,2-dimethylacetoacetate often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .
化学反应分析
Types of Reactions
Methyl 2,2-dimethylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
相似化合物的比较
Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- Methyl 2,2-dimethyl-3-oxobutanoate
Uniqueness
Methyl 2,2-dimethylacetoacetate is unique due to its branched structure, which imparts different reactivity compared to its linear counterparts. This structural difference allows for the synthesis of distinct compounds that may not be accessible through other esters .
属性
IUPAC Name |
methyl 2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDLZIEHYYLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192211 | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38923-57-8 | |
| Record name | Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38923-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038923578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38923-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q75TYA8L62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

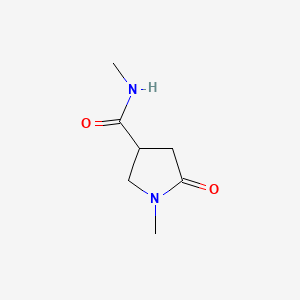
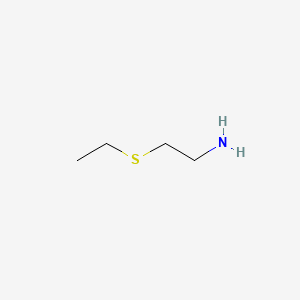

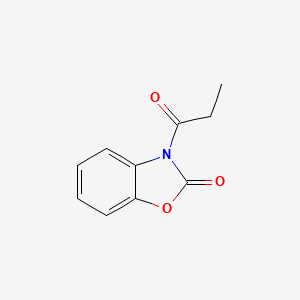
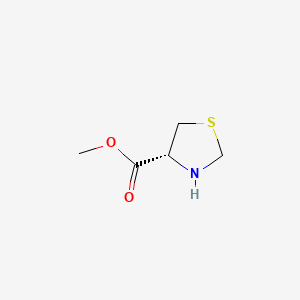
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)

